2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline
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Overview
Description
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline is an organic compound characterized by the presence of iodine, nitro, and sulfanyl groups attached to an aniline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline typically involves the following steps:
Nitration: The starting material, 2-iodoaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Sulfurization: The nitrated product is then treated with a sulfurizing agent, such as thiourea, to introduce the sulfanyl group.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of nitro and sulfanyl groups can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Iodo-4-nitrophenyl)sulfanyl]phenol
- 2-[(2-Iodo-4-nitrophenyl)sulfanyl]benzoic acid
Uniqueness
2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline is unique due to the combination of iodine, nitro, and sulfanyl groups on the aniline backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
721925-29-7 |
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Molecular Formula |
C12H8IN3O4S |
Molecular Weight |
417.18 g/mol |
IUPAC Name |
2-(2-iodo-4-nitrophenyl)sulfanyl-5-nitroaniline |
InChI |
InChI=1S/C12H8IN3O4S/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H,14H2 |
InChI Key |
BYFSXLHUDXGPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)SC2=C(C=C(C=C2)[N+](=O)[O-])I |
Origin of Product |
United States |
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